4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is a compound of interest in the field of medicinal chemistry. It belongs to the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. This compound's unique structure offers potential applications in pharmaceuticals, particularly in the development of anxiolytic and anticonvulsant agents.
The compound can be synthesized through various organic reactions involving cyclopropyl and diazepane derivatives. Its synthesis and characterization are often documented in chemical literature, focusing on its biological activity and potential therapeutic uses.
4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It is also categorized under pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one can be achieved through several methods:
The synthetic pathway typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
The molecular structure of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one features:
The molecular formula is , with a molecular weight of approximately 166.22 g/mol. The compound exhibits specific stereochemical configurations that may influence its biological activity.
4-Cyclopropyl-6-methyl-1,4-diazepan-2-one can participate in various chemical reactions:
These reactions require specific reagents and conditions to ensure selectivity and yield. For example, using reducing agents like lithium aluminum hydride for reduction reactions or employing strong acids for ring opening.
The mechanism of action for 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is primarily linked to its interaction with neurotransmitter systems in the brain:
Studies indicate that compounds with similar structures exhibit high affinity for GABA receptors, suggesting a potential therapeutic role in anxiety disorders.
Relevant analyses include spectroscopic methods (NMR, IR) for structural elucidation and chromatographic techniques for purity assessment.
4-Cyclopropyl-6-methyl-1,4-diazepan-2-one has potential applications in:
The strategic incorporation of cyclopropyl groups into diazepanone scaffolds enhances conformational rigidity and metabolic stability, optimizing interactions with biological targets. This design principle exploits the cyclopropane ring’s Bayer strain to enforce specific dihedral angles within the seven-membered diazepine ring, improving binding selectivity. For 4-cyclopropyl-6-methyl-1,4-diazepan-2-one, the cyclopropyl moiety at N4 restricts rotational freedom, while the methyl group at C6 fine-tunes steric bulk. Computational analyses indicate that this configuration stabilizes a boat-like conformation in the diazepanone ring, facilitating optimal positioning for target engagement. The scaffold’s versatility supports further derivatization at C3, C5, or C7 positions, enabling structure-activity relationship (SAR) studies without compromising core geometry [1] [5].
Engineered myoglobin variants serve as efficient biocatalysts for synthesizing chiral cyclopropane precursors essential for diazepanone scaffolds. As reported in recent studies, sperm whale myoglobin mutants (e.g., Mb(H64G,V68A)) enable asymmetric cyclopropanation of vinyl-diazepanone intermediates using α-aryl diazoketones as carbene donors. This system achieves >99% ee and >20:1 dr under mild aqueous conditions (pH 9.0 borate buffer, 25°C). Key advantages include:
Table 1: Optimization of Myoglobin-Catalyzed Cyclopropanation
Myoglobin Variant | Yield (%) | TON | ee (%) | dr |
---|---|---|---|---|
Wild-type | <1 | <10 | N/A | N/A |
H64V | 6 | 60 | >99 | >20:1 |
H64G,V68A | 20 | 200 | >99 | >20:1 |
Despite its promise, scalability challenges persist due to protein expression costs and diazoketone instability. Recent efforts address this via cell-free biocatalytic systems and engineered E. coli strains co-expressing diazoketone synthases [9].
The Corey-Chaykovsky reaction enables direct cyclopropanation of enone-functionalized diazepanones using sulfonium/sulfoxonium ylides. This method is particularly effective for synthesizing 4-cyclopropyl-6-methyl-1,4-diazepan-2-one analogues, where the enone moiety resides at C3-C4. Key features include:
Table 2: Corey-Chaykovsky Cyclopropanation of Model Diazepanone Enones
Diazepanone Enone Substituent | Yield (%) | trans:cis |
---|---|---|
6-Me, 3-PhCO | 70 | >95:5 |
6-Me, 3-(4-MeO-C₆H₄CO) | 82 | >95:5 |
6-Me, 3-(4-Cl-C₆H₄CO) | 68 | >95:5 |
Limitations include incompatibility with strong electron-withdrawing groups (e.g., 4-NO₂-benzoyl) due to preferential aldol side reactions [6].
The cyclopropyl-diazepanone core serves as a platform for late-stage diversification using catalytic methods:
Notably, chemoenzymatic cascades leverage the ketone in diazepanone-cyclopropane hybrids for Baeyer-Villiger monooxygenase-mediated ring expansion to fused oxazepinones [9].
Table 3: Key Derivatives of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one
Compound Name | Structure | Derivatization Method |
---|---|---|
1-Cyclopropyl-6-methyl-1,4-diazepane | N1-cyclopropyl, C6-methyl, saturated | NaBH₄ reduction of diazepanone |
3-(4-Fluorophenyl)-4-cyclopropyl-6-methyl-1,4-diazepan-2-one | C3-(4-F-C₆H₄) substituent | Suzuki coupling of bromo-derivative |
7-(Morpholine-4-carbonyl)-4-cyclopropyl-6-methyl-1,4-diazepan-2-one | C7-morpholine amide | Reductive amination at C7 ketone |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8